

A Technical Guide to 3-Iodoanisole: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodoanisole**

Cat. No.: **B135260**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is a versatile aromatic organoiodine compound widely utilized in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The methoxy group at the meta position influences the electronic properties of the aromatic ring and can be a key feature in the target molecule or a handle for further functionalization. This technical guide provides an in-depth overview of the commercial availability of **3-Iodoanisole**, a comparative analysis of key suppliers, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers of 3-Iodoanisole

3-Iodoanisole is readily available from a range of chemical suppliers, typically in purities of 97% or higher. It is commonly supplied as a clear, colorless to yellow liquid. For reactions sensitive to metal catalysis, it is important to note that some grades of **3-Iodoanisole** are supplied with copper as a stabilizer. Researchers should consult the certificate of analysis for specific lot information.

Below is a summary of major suppliers and their typical product offerings for **3-*Iodoanisole***:

Supplier	Product Number(s)	Purity	Available Quantities	Notes
Sigma-Aldrich (MilliporeSigma)	242691	99%	5 g, 25 g, 100 g	Contains copper as a stabilizer. [1] [2]
Thermo Fisher Scientific	A14208	≥97.5% (GC)	5 g, 25 g, 100 g	Also available under the Acros Organics brand. [3] [4]
TCI America	I0379	>98.0% (GC)	5 g, 25 g	---
Combi-Blocks	OR-0270	98%	Inquire for quantities	---
Oakwood Chemical	001303	98%	250 mg, 1 g, 5 g, 25 g	---

Experimental Protocols

3-*Iodoanisole* is a key substrate for various palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for several common and powerful synthetic transformations.

Suzuki-Miyaura Coupling: Synthesis of 3-Methoxybiphenyl

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This protocol describes the reaction of **3-*Iodoanisole*** with phenylboronic acid.

Reaction Scheme:

Materials:

- **3-*Iodoanisole***

- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-iodoanisole** (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
- Catalyst Addition: In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to 2 mL of toluene. Stir until the catalyst is dissolved.
- Solvent and Reagent Addition: Add 10 mL of a 4:1 mixture of toluene and ethanol to the round-bottom flask containing the reactants. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction Execution: Add the catalyst solution to the reaction mixture via syringe. Heat the reaction to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene

The Sonogashira coupling is a reliable method for the formation of a $C(sp^2)$ - $C(sp)$ bond between an aryl halide and a terminal alkyne.[\[5\]](#)

Reaction Scheme:

Materials:

- **3-Iodoanisole**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF)
- Two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

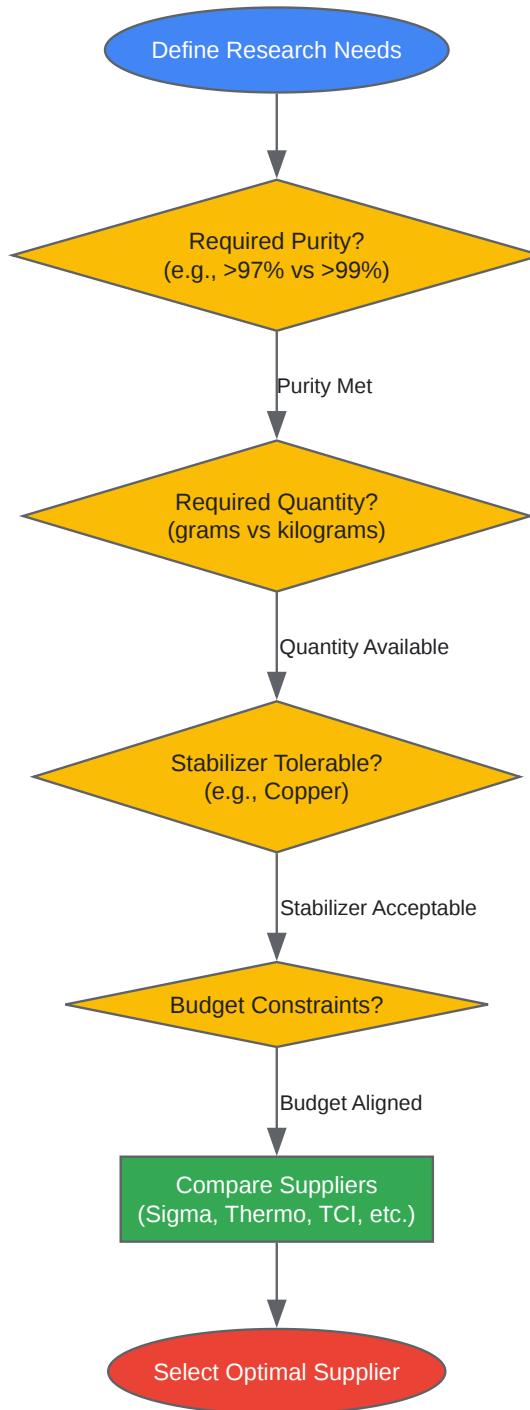
- Reaction Setup: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas.[5]
- Reagent Addition: To the flask, add **3-iodoanisole** (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[5]
- Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.[5]
- Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 μ L) to the stirring mixture via syringe.[5]
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 10% ethyl acetate in hexane). The reaction is typically complete when the starting material is no longer visible (usually 2-4 hours).[5]
- Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL). Filter through a plug of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then brine (20 mL).[5]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.[5]

Buchwald-Hartwig Amination: Synthesis of 3-Methoxydiphenylamine

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This protocol outlines the coupling of **3-iodoanisole** with aniline.

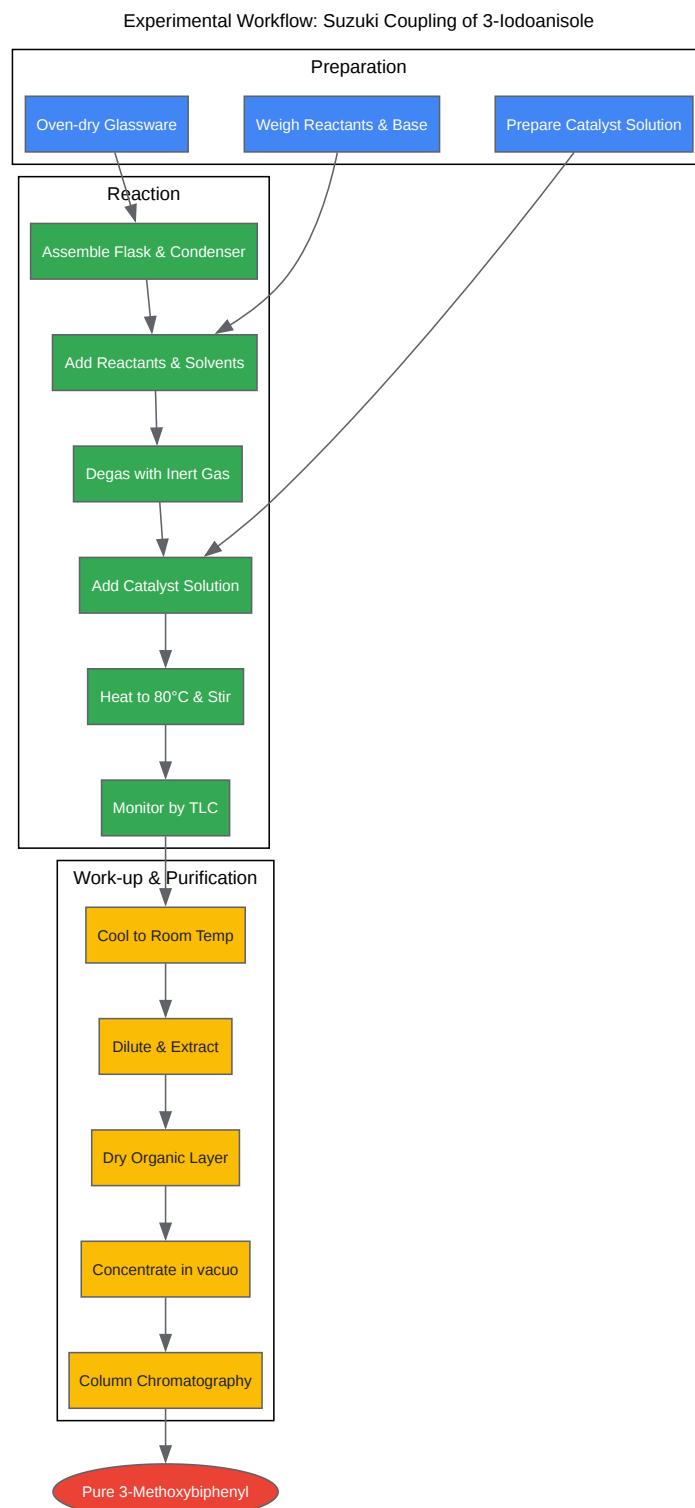
Reaction Scheme:

Materials:

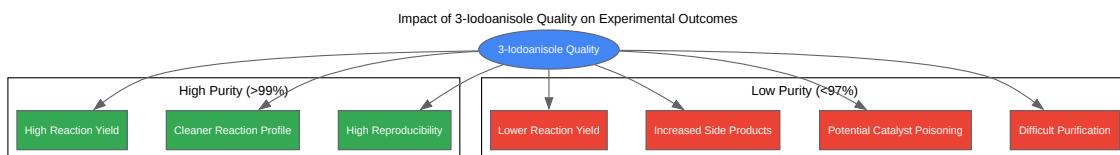

- **3-Iodoanisole**
- Aniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and heating block

Procedure:

- Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add $\text{Pd}(\text{OAc})_2$ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).
- Reagent Addition: Add **3-iodoanisole** (1.0 equivalent) and aniline (1.2 equivalents) to the Schlenk tube.
- Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the **3-iodoanisole**.
- Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.


Visualizations

Supplier Selection Workflow for 3-Iodoanisole



[Click to download full resolution via product page](#)

Supplier selection workflow.

[Click to download full resolution via product page](#)

Suzuki coupling experimental workflow.

[Click to download full resolution via product page](#)

Reagent quality and its impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Iodoanisole: Commercial Availability, Suppliers, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135260#commercial-availability-and-suppliers-of-3-iodoanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com